Home > Products > Screening Compounds P133328 > N-[(4-methyl-1H-indol-1-yl)acetyl]glycylglycine
N-[(4-methyl-1H-indol-1-yl)acetyl]glycylglycine -

N-[(4-methyl-1H-indol-1-yl)acetyl]glycylglycine

Catalog Number: EVT-11122095
CAS Number:
Molecular Formula: C15H17N3O4
Molecular Weight: 303.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-[(4-methyl-1H-indol-1-yl)acetyl]glycylglycine is a synthetic compound that combines an indole derivative with a glycylglycine moiety. This compound is of interest in various fields, including medicinal chemistry and biochemical research, due to its potential biological activities and applications.

Source

The compound can be synthesized through established chemical methods involving the indole ring and amino acid derivatives. It is not commonly found in nature but can be produced in laboratories for research purposes.

Classification

N-[(4-methyl-1H-indol-1-yl)acetyl]glycylglycine is classified as a peptide derivative due to the presence of the glycylglycine segment. It also falls under the category of indole derivatives, which are known for their diverse biological activities.

Synthesis Analysis

Methods

The synthesis of N-[(4-methyl-1H-indol-1-yl)acetyl]glycylglycine typically involves several key steps:

  1. Formation of the Indole Ring: The indole structure can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an appropriate aldehyde or ketone under acidic conditions.
  2. Acetylation: The resulting indole derivative undergoes acetylation using acetic anhydride in the presence of a base such as pyridine.
  3. Coupling with Glycylglycine: The acetylated indole is then coupled with glycylglycine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to facilitate the reaction.

Technical Details

The synthesis requires careful control of reaction conditions, including temperature and pH, to ensure high yields and purity of the final product. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are typically employed to confirm the structure of the synthesized compound.

Molecular Structure Analysis

Structure

N-[(4-methyl-1H-indol-1-yl)acetyl]glycylglycine features a complex molecular structure characterized by:

  • An indole ring system that contributes to its biological activity.
  • An acetyl group that enhances solubility and reactivity.
  • A glycylglycine segment that provides additional functional groups for interaction with biological targets.

Data

The molecular formula for N-[(4-methyl-1H-indol-1-yl)acetyl]glycylglycine is C12_{12}H14_{14}N2_{2}O3_{3}, indicating its composition includes carbon, hydrogen, nitrogen, and oxygen atoms. The compound's molecular weight is approximately 234.25 g/mol.

Chemical Reactions Analysis

Types of Reactions

N-[(4-methyl-1H-indol-1-yl)acetyl]glycylglycine can participate in various chemical reactions:

  1. Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
  2. Reduction: Reduction can occur via hydrogenation using palladium on carbon catalysts under hydrogen gas.
  3. Electrophilic Substitution: The indole ring is susceptible to electrophilic substitutions, particularly at the C-3 position, allowing for further functionalization.

Technical Details

Common reagents used in these reactions include:

  • Oxidation: Potassium permanganate or chromium trioxide under acidic or basic conditions.
  • Reduction: Palladium on carbon with hydrogen gas.
  • Substitution: Electrophilic reagents like halogens or nitrating agents .
Mechanism of Action

The mechanism of action for N-[(4-methyl-1H-indol-1-yl)acetyl]glycylglycine involves its interaction with specific biological targets, such as enzymes and receptors. The indole ring can modulate enzyme activity or receptor binding, while the acetyl and glycylglycine segments may enhance binding affinity and specificity. This dual functionality allows the compound to influence various biochemical pathways.

Physical and Chemical Properties Analysis

Physical Properties

N-[(4-methyl-1H-indol-1-yl)acetyl]glycylglycine is typically presented as a solid at room temperature. Its melting point and solubility characteristics depend on its purity and specific formulation.

Chemical Properties

The compound exhibits stability under standard laboratory conditions but may be sensitive to extreme pH levels or oxidative environments. Its reactivity profile allows it to participate in diverse chemical transformations, making it valuable for synthetic applications.

Relevant data include:

  • Solubility: Soluble in polar solvents such as methanol and dimethyl sulfoxide.
  • Stability: Stable under neutral pH but may degrade under highly acidic or basic conditions.
Applications

N-[(4-methyl-1H-indol-1-yl)acetyl]glycylglycine has several scientific applications:

  1. Chemistry: Serves as a building block for synthesizing more complex molecules.
  2. Biology: Investigated for its role in modulating biological pathways and interactions with proteins.
  3. Medicine: Explored for potential therapeutic effects, including anti-inflammatory and anticancer properties.
  4. Industry: Utilized in developing new materials and chemical processes that leverage its unique properties .
Introduction: Structural Hybridization Rationale and Research Significance

Conceptual Framework for Indole-Glycylglycine Molecular Hybrids in Drug Discovery

Molecular hybridization in this context merges privileged substructures from indole alkaloids with versatile dipeptide linkers. Indole derivatives constitute one of medicinal chemistry’s most prolific scaffolds, evidenced by their presence in >40% of FDA-approved natural product-derived drugs [10]. The glycylglycine motif serves as a biocompatible spacer that:

  • Modulates physicochemical properties: Reduces log P values by 0.5–1.5 units compared to non-peptidic analogs, counteracting indole’s inherent hydrophobicity.
  • Exploits membrane transporters: Utilizes peptide transporter 1 (PEPT1) for enhanced cellular internalization in gastrointestinal and tumor tissues [8].
  • Provides synthetic versatility: The terminal carboxylic acid and amide bonds facilitate conjugation to secondary pharmacophores or prodrug formulations.

Computational studies reveal that glycylglycine’s compact conformation (average end-to-end distance: 5.2 Å) positions attached pharmacophores optimally for simultaneous engagement with complementary binding pockets. This spatial precision is unattainable with alkyl or polyethylene glycol linkers of equivalent length [3].

Table 1: Representative Indole-Dipeptide Hybrids and Their Therapeutic Applications

Compound NameIndole SubstitutionDipeptide LinkerPrimary Bioactivity
N-[1H-Indol-3-yl-acetyl]glycine3-UnsubstitutedGlycinePlant growth regulation [5]
Gemtuzumab ozogamicin conjugateN/AHydrazide linkerDNA alkylation (ADC payload) [4]
N-[(4-methyl-1H-indol-1-yl)acetyl]glycylglycine1-Acetyl, 4-methylGlycylglycineTubulin inhibition [1]
GnRH-gemcitabine conjugateNon-indoleGlutaryl-glycineProstate cancer targeting [8]

Critical Analysis of 4-Methylindole Pharmacophores in Bioactive Compound Design

The 4-methylindole moiety functions as a bioisostere of endogenous tryptophan metabolites while conferring optimized steric and electronic properties:

  • Steric effects: Methylation at C4 increases van der Waals complementarity to hydrophobic enzyme pockets (e.g., tubulin’s colchicine-binding site) without inducing significant conformational strain. Molecular dynamics simulations indicate 2.8 kcal/mol improved binding energy versus unsubstituted indole in PLK1 inhibitors [3] [10].
  • Electronic modulation: The electron-donating methyl group elevates indole’s HOMO energy (-8.6 eV vs. -8.9 eV for unsubstituted indole), enhancing π-stacking interactions with aromatic residues in target proteins like kinase ATP pockets.
  • Metabolic stabilization: 4-Methylation impedes cytochrome P450-mediated oxidation at the adjacent C3 position—a primary metabolic vulnerability of unsubstituted indoles [7].

Notably, 4-methylindole derivatives demonstrate distinct target selectivity profiles compared to 5- or 6-substituted isomers. In kinase inhibition assays, 4-methylindole-containing compounds exhibit 15-fold greater selectivity for PLK1 over CDK2, whereas 5-methoxyindoles favor CDK2 inhibition. This divergence arises from steric exclusion from the smaller CDK2 active site [3].

Table 2: Structure-Activity Relationships of 4-Methylindole Derivatives

Compound ClassTargetKey Structural FeatureIC₅₀/Activity
4-(Benzo[b]thiophen-7-yloxy)pyrimidinePLK1Fused heterocycle5.1 nM [3]
2-Aroylindoles (D-64131)Tubulin3-Ketone functionality23 nM (antiproliferative) [10]
N-[(4-methyl-1H-indol-1-yl)acetyl]glycylglycineTubulin1-Acetyl-glycylglycine conjugationSubmicromolar [1]
4-Methyl-1H-indole-3-carboxamideGlyT1C3 carboxamide149 nM [6]

Role of Dipeptide Linkers in Enhancing Target Selectivity and Pharmacokinetics

The glycylglycine moiety in N-[(4-methyl-1H-indol-1-yl)acetyl]glycylglycine transcends conventional spacer functionality through three mechanisms:

  • Receptor-targeted delivery: The dipeptide serves as a recognition element for peptide transporters (PEPT1/2) overexpressed in intestinal epithelium and tumor cells. Radioligand uptake assays demonstrate 3.2-fold increased accumulation in PEPT1+ cells versus non-transfected controls [8].
  • Controlled drug liberation: Enzymatic cleavage by lysosomal dipeptidases (cathepsin B) or extracellular matrix metalloproteinases enables site-specific payload release. Glycylglycine’s cleavage rate (t₁/₂ = 4.7 hours in plasma) balances circulation stability with intracellular activation [4] [8].
  • Solubility-Permeability optimization: Despite adding two hydrogen bond donors, glycylglycine conjugates maintain Caco-2 permeability (Papp = 12.7 × 10⁻⁶ cm/s) due to transporter-facilitated uptake. Aqueous solubility increases 45-fold versus the parent indole acetamide (1.2 mg/mL vs. 0.027 mg/mL) [1].

Comparative studies with alternative linkers reveal glycylglycine’s superiority over monocarboxylic acids (glycine) or longer tripeptides:

  • Glycine conjugates suffer premature cleavage by serum aminopeptidases (t₁/₂ < 1 hour)
  • Triglycine linkers reduce cellular uptake efficiency by 60% due to excessive polarityThe acetyl spacer between indole nitrogen and glycylglycine prevents amide bond conjugation to the indole ring’s electron system, preserving both indole aromaticity and dipeptide flexibility [1] [9].

Literature Synthesis: Precedent Hybrid Molecules Containing Indole and Oligopeptide Motifs

Structurally analogous hybrids validate the pharmacological rationale underlying N-[(4-methyl-1H-indol-1-yl)acetyl]glycylglycine:

  • Antibody-Drug Conjugates (ADCs): Brentuximab vedotin employs a valine-citrulline dipeptide linker to connect monoclonal antibodies to monomethyl auristatin E. The linker’s susceptibility to cathepsin B ensures selective payload release in lysosomes, achieving 18-fold higher tumor drug concentrations than free payload administration [4]. Analogous mechanisms may operate for glycylglycine-linked indole derivatives.

  • Kinase Inhibitors: TransPharmer-generated PLK1 inhibitors incorporating 4-(benzo[b]thiophen-7-yloxy)pyrimidine scaffolds demonstrate how structural novelty combined with pharmacophore fidelity yields potent (IC₅₀ = 5.1 nM) and selective (>200-fold vs. PLK2/3) inhibitors. These compounds share the critical indole bioisostere requirement observed in 4-methylindole pharmacophores [3].

  • Tubulin-Targeting Agents: 2-Aroylindole derivatives (D-64131) inhibit tubulin polymerization at nanomolar concentrations by binding at the colchicine site. Their structural similarity to N-[(4-methyl-1H-indol-1-yl)acetyl]glycylglycine—particularly the acetyl linkage and hydrophobic substituents—supports this compound’s putative mechanism [10].

Emerging computational platforms like TransPharmer integrate pharmacophoric fingerprinting with generative molecular design, enabling de novo creation of indole-dipeptide hybrids with optimized target complementarity. This approach successfully generated novel PLK1 inhibitors with submicromolar cellular activity (IC₅₀ = 5.1–380 nM), demonstrating the viability of hybrid pharmacophores in scaffold-hopping applications [3]. The structural novelty of these agents—diverging significantly from known kinase inhibitor chemotypes—highlights the generative potential of combining indole motifs with peptide-based linkers.

Table 3: Evolution of Indole-Containing Pharmacophores in Drug Conjugates

GenerationLinker ChemistryRepresentative CompoundAdvancement
1stHydrazone (acid-cleavable)Gemtuzumab ozogamicinTumor microenvironment sensitivity
2ndValine-Citrulline (enzyme-cleavable)Brentuximab vedotinLysosome-specific activation
3rdGlycylglycine (dipeptide)N-[(4-methyl-1H-indol-1-yl)acetyl]glycylglycineTransporter-mediated uptake + lysosomal release
Next-genβ-Glucuronide (self-immolative)Trastuzumab deruxtecanTumor-selective payload amplification

Future design iterations should explore:

  • Structural diversification: Incorporating 4-methylindole bioisosteres (azaindoles, pyrrolopyridines) to modulate electronic properties
  • Linker optimization: Evaluating glycine-proline and glycine-sarcosine dipeptides for enhanced metabolic stability
  • Conjugation technologies: Applying "click chemistry" (azide-alkyne cycloaddition) for modular assembly of indole-dipeptide hybrids [3] [8].

Properties

Product Name

N-[(4-methyl-1H-indol-1-yl)acetyl]glycylglycine

IUPAC Name

2-[[2-[[2-(4-methylindol-1-yl)acetyl]amino]acetyl]amino]acetic acid

Molecular Formula

C15H17N3O4

Molecular Weight

303.31 g/mol

InChI

InChI=1S/C15H17N3O4/c1-10-3-2-4-12-11(10)5-6-18(12)9-14(20)16-7-13(19)17-8-15(21)22/h2-6H,7-9H2,1H3,(H,16,20)(H,17,19)(H,21,22)

InChI Key

WYBSDMMWYNLRDE-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CN(C2=CC=C1)CC(=O)NCC(=O)NCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.